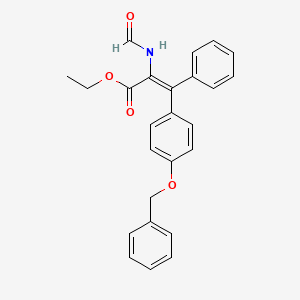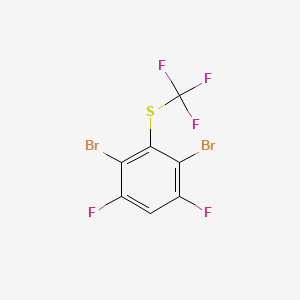
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7HBr2F5S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene typically involves the halogenation and fluorination of a suitable benzene derivative. One common method includes the use of dithiocarbonates (xanthogenates) exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin. This oxidative desulfurization-fluorination process results in the formation of trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation and fluorination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 1,3-dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The carbon-sulfur bond in the trifluoromethylthio group can undergo nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the benzene ring susceptible to electrophilic aromatic substitution reactions.
Oxidation-Reduction: The sulfur atom in the trifluoromethylthio group can participate in redox reactions, altering its oxidation state and affecting the compound’s reactivity.
相似化合物的比较
Similar Compounds
1,3-Dibromo-2,4,6-trimethylbenzene: Similar in structure but lacks fluorine and trifluoromethylthio groups.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains more fluorine atoms but lacks the trifluoromethylthio group.
1,4-Difluoro-2,3,5,6-tetraiodobenzene: Contains iodine instead of bromine and lacks the trifluoromethylthio group.
Uniqueness
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination imparts distinct chemical properties, such as high reactivity in substitution and coupling reactions, and potential biological activity .
属性
分子式 |
C7HBr2F5S |
|---|---|
分子量 |
371.95 g/mol |
IUPAC 名称 |
2,4-dibromo-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H |
InChI 键 |
CZVQNUMVCDKUKR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)Br)SC(F)(F)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



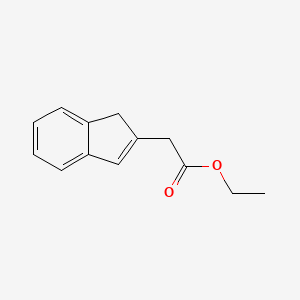
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)

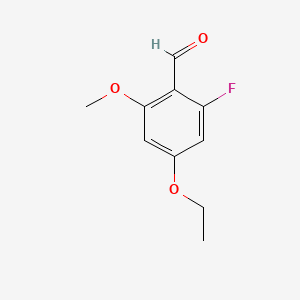
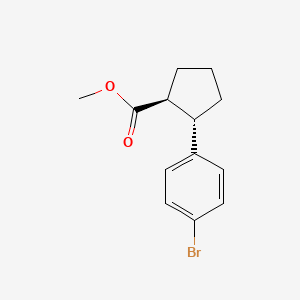
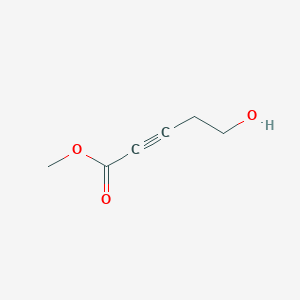
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
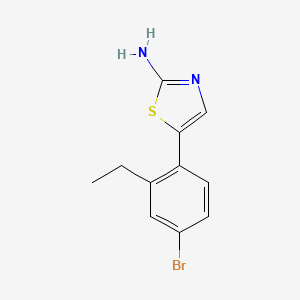

![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
